molecular formula C15H16N2O5 B2968789 2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate CAS No. 799776-42-4

2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2968789
CAS No.: 799776-42-4
M. Wt: 304.302
InChI Key: MCYJXQZZQNDVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by a 2-methoxyethyl ester group at position 3, a cyano group at position 5, and a furan-2-yl substituent at position 2.

Properties

IUPAC Name

2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-9-12(15(18)21-7-6-19-2)13(11-4-3-5-20-11)10(8-16)14(17)22-9/h3-5,13H,6-7,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJXQZZQNDVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate with analogous compounds:

Compound Name Ester Group Substituent at Position 4 Melting Point (°C) Molecular Weight Key Functional Groups
Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate Ethyl Furan-2-yl 202–204 274.27 -NH₂, -CN, ester
Methyl 6-amino-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile Methyl 3-Nitrophenyl Not reported 339.32 -NH₂, -CN, nitroaryl
Ethyl 6-amino-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate Ethyl 3-Fluorophenyl Not reported 332.31 -NH₂, -CN, fluoroaryl
2-Methoxyethyl derivative (Target Compound) 2-Methoxyethyl Furan-2-yl Not reported ~304.30* -NH₂, -CN, ether-linked ester

*Estimated based on molecular formula (C₁₅H₁₆N₂O₅).

Key Observations :

  • This modification is analogous to boronic acid derivatives with 2-methoxyethyl phenoxy groups, which demonstrated enhanced inhibitory activity in fungal histone deacetylase (HDAC) studies .
  • Substituent Effects: The furan-2-yl group at position 4 (common in ) contributes to π-π stacking interactions in crystal packing, as seen in ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate (planar pyran ring; r.m.s. deviation 0.059 Å) .
Commercial and Industrial Relevance
  • Ethyl and methyl analogs are marketed as pharmaceutical intermediates (e.g., SynHet offers >99% pure derivatives ), with prices ranging from €531/500 mg to €1,845/5 g .
  • Storage and handling protocols for pyran-3-carboxylates typically recommend room temperature and non-hazardous transport .

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